

# Confirming Set2 Target Genes: A Comparative Guide to RNA-seq and ChIP-seq

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Compound of Interest		
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The histone methyltransferase **Set2** (and its human ortholog SETD2) plays a critical role in regulating gene expression by catalyzing the trimethylation of histone H3 at lysine 36 (H3K36me3). This epigenetic mark is crucial for maintaining transcriptional fidelity, preventing cryptic transcription, and ensuring proper cell cycle progression.[1] Consequently, identifying the direct and indirect target genes of **Set2** is paramount for understanding its function in normal physiology and its dysregulation in diseases like cancer. This guide provides a comparative overview of two powerful techniques, RNA sequencing (RNA-seq) and Chromatin Immunoprecipitation sequencing (ChIP-seq), for identifying and confirming **Set2** target genes.

## Comparing RNA-seq and ChIP-seq for Set2 Target Gene Identification

RNA-seq and ChIP-seq are complementary high-throughput sequencing techniques that provide different yet synergistic insights into gene regulation by **Set2**. RNA-seq quantifies the abundance of RNA transcripts, offering a global view of gene expression changes that occur as a consequence of **Set2** activity or its absence. In contrast, ChIP-seq identifies the specific genomic regions where **Set2**-mediated H3K36me3 is present, indicating the direct targets of **Set2**'s enzymatic activity.

The integration of both datasets provides a more robust confirmation of **Set2** target genes.

Genes that are both differentially expressed in a **Set2** mutant (identified by RNA-seq) and show



altered H3K36me3 levels in their gene bodies (identified by ChIP-seq) are strong candidates for being direct **Set2** targets.

Feature	RNA-seq	ChIP-seq for H3K36me3
Principle	Quantifies the transcriptome by sequencing cDNA reverse-transcribed from RNA.	Identifies DNA fragments bound by a specific protein (or histone modification) after immunoprecipitation.
Information Provided	Relative abundance of all transcripts in a sample, revealing differentially expressed genes.	Genome-wide localization of the H3K36me3 mark, indicating regions of active transcription and potential Set2 targets.
Nature of Targets	Identifies both direct and indirect targets of Set2 (i.e., genes whose expression is affected by downstream effectors).	Primarily identifies the direct genomic loci of Set2's enzymatic activity.
Confirmation of Direct Targets	Indirectly suggests targets based on expression changes.	Directly demonstrates the presence of the Set2-mediated histone mark on a gene.
Typical Use Case for Set2	Comparing gene expression between wild-type and $set2\Delta$ mutant cells to identify genes with altered expression.	Mapping the distribution and levels of H3K36me3 across the genome in wild-type and $set2\Delta$ cells.
Strengths	Provides a comprehensive view of the functional consequences of Set2 activity on the entire transcriptome.	Provides direct physical evidence of Set2's enzymatic activity at specific genomic locations.
Limitations	Does not distinguish between direct and indirect targets.	Does not provide information about the transcriptional output of the marked genes.



### Experimental Protocols RNA-seq for Differential Gene Expression Analysis in Yeast set2Δ Mutants

This protocol outlines the key steps for performing RNA-seq to compare gene expression between wild-type and **set2** $\Delta$  yeast strains.

- Yeast Strain and Culture Conditions:
  - Grow wild-type (e.g., BY4741) and set2∆ mutant yeast strains in appropriate liquid medium (e.g., YPD) at 30°C with shaking to mid-log phase (OD600 ≈ 0.6-0.8).
  - Harvest cells by centrifugation and flash-freeze the cell pellets in liquid nitrogen.
- Total RNA Extraction:
  - Extract total RNA from yeast cells using a hot acidic phenol-chloroform method or a commercially available kit designed for yeast.[2][3]
  - Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
  - Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
- mRNA Library Preparation and Sequencing:
  - Isolate mRNA from total RNA using oligo(dT) magnetic beads.
  - Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
  - Synthesize second-strand cDNA, end-repair, A-tail, and ligate sequencing adapters.
  - Perform PCR amplification to enrich the library.
  - Assess the quality and quantity of the prepared library.



- Sequence the library on a high-throughput sequencing platform (e.g., Illumina).[2]
- Data Analysis:
  - Perform quality control on the raw sequencing reads.
  - Align the reads to the yeast reference genome.
  - Quantify gene expression by counting the number of reads mapping to each gene.
  - Perform differential expression analysis between wild-type and set2Δ samples to identify genes with statistically significant changes in expression.

### ChIP-seq for H3K36me3 in Mammalian Cells

This protocol describes the general workflow for performing ChIP-seq to map H3K36me3 in mammalian cells.

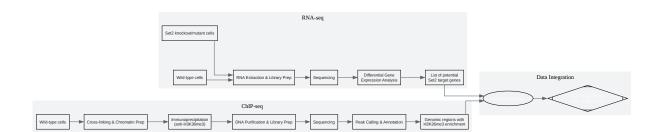
- · Cell Culture and Cross-linking:
  - Culture mammalian cells to an appropriate density.
  - Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
  - Quench the cross-linking reaction by adding glycine.
  - Harvest and wash the cells.
- Chromatin Preparation:
  - Lyse the cells to release the nuclei.
  - Isolate the nuclei and lyse them to release the chromatin.
  - Fragment the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.
- Immunoprecipitation:



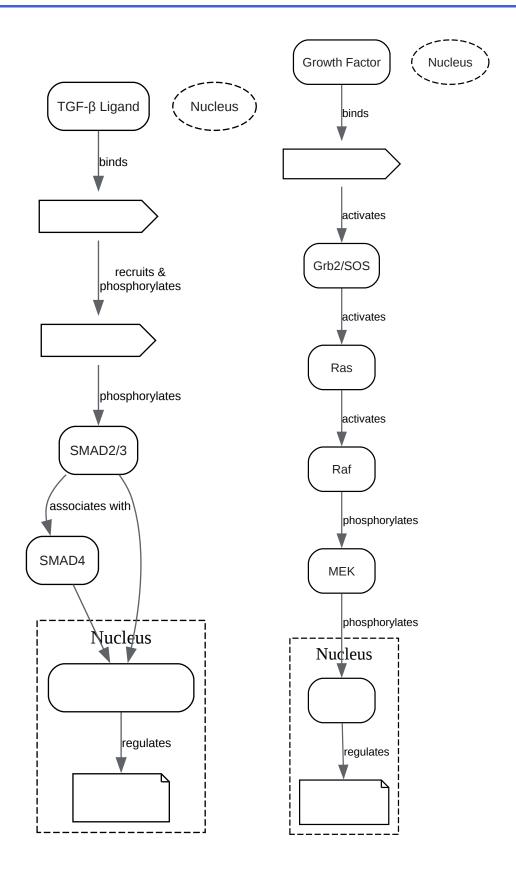
- Pre-clear the chromatin with protein A/G beads.
- Incubate the chromatin with an antibody specific for H3K36me3 overnight at 4°C.
- Add protein A/G beads to capture the antibody-chromatin complexes.
- Wash the beads to remove non-specifically bound chromatin.
- DNA Purification and Library Preparation:
  - Elute the chromatin from the beads.
  - Reverse the cross-links by heating at 65°C.
  - Treat with RNase A and Proteinase K.
  - Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
  - Prepare the sequencing library by end-repairing, A-tailing, ligating sequencing adapters, and PCR amplifying the ChIP DNA.
- Sequencing and Data Analysis:
  - Sequence the library on a high-throughput sequencing platform.
  - Align the reads to the reference genome.
  - Perform peak calling to identify regions of H3K36me3 enrichment.
  - Annotate the peaks to identify the associated genes.
  - Perform differential binding analysis between different experimental conditions if applicable.

# Visualizing Workflows and Pathways Experimental Workflow for Confirming Set2 Target Genes









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